1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 921825-09-4
VCID: VC11953327
InChI: InChI=1S/C25H22ClN3O5/c1-33-21-10-5-16(14-22(21)34-2)11-13-28-24(31)23-19(4-3-12-27-23)29(25(28)32)15-20(30)17-6-8-18(26)9-7-17/h3-10,12,14H,11,13,15H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl)OC
Molecular Formula: C25H22ClN3O5
Molecular Weight: 479.9 g/mol

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

CAS No.: 921825-09-4

Cat. No.: VC11953327

Molecular Formula: C25H22ClN3O5

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione - 921825-09-4

Specification

CAS No. 921825-09-4
Molecular Formula C25H22ClN3O5
Molecular Weight 479.9 g/mol
IUPAC Name 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C25H22ClN3O5/c1-33-21-10-5-16(14-22(21)34-2)11-13-28-24(31)23-19(4-3-12-27-23)29(25(28)32)15-20(30)17-6-8-18(26)9-7-17/h3-10,12,14H,11,13,15H2,1-2H3
Standard InChI Key DCCJEHRFFGNKAO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl)OC

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A plausible pathway includes:

  • Formation of the Pyrido[3,2-d]pyrimidine Core: The pyrido[3,2-d]pyrimidine scaffold can be synthesized via cyclization reactions involving appropriate precursors such as pyridine derivatives and urea or thiourea.

  • Substitution with Functional Groups:

    • The 4-chlorophenyl ketone moiety can be introduced through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

    • The dimethoxyphenylethyl group may be attached via alkylation reactions using dimethoxybenzyl halides or related reagents.

Each step requires careful optimization to ensure high yields and purity.

Biological Activity

Compounds with similar structures have been investigated for various biological activities:

  • Anticancer Potential: The pyrido[3,2-d]pyrimidine framework is known for its kinase inhibition properties, making it a candidate for anticancer drug development.

  • Antioxidant Properties: The dimethoxyphenyl group may impart radical-scavenging activity.

  • Anti-inflammatory Effects: Substituted pyrimidines often exhibit inhibition of enzymes like COX or LOX.

Further studies such as molecular docking and in vitro assays are necessary to confirm these activities for this specific compound.

Applications

  • Medicinal Chemistry:

    • Potential lead compound for drug discovery targeting cancer or inflammatory diseases.

    • Scaffold optimization could yield derivatives with enhanced potency and selectivity.

  • Material Science:

    • Its aromatic structure may allow applications in organic electronics or as precursors for advanced materials.

Research Findings

Although no direct studies on this specific compound were found in the provided data, related compounds have shown significant promise in medicinal chemistry:

  • Pyrimidine derivatives have demonstrated broad-spectrum biological activities such as kinase inhibition and enzyme modulation .

  • Substituted phenyl groups enhance lipophilicity and membrane permeability, which are critical for bioavailability in drug design .

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